molecular formula C11H17N3O B1479763 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol CAS No. 2098022-56-9

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B1479763
CAS No.: 2098022-56-9
M. Wt: 207.27 g/mol
InChI Key: LEJHQKOLQUNIGG-UHFFFAOYSA-N
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Description

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-7-11-9-5-12-4-3-10(9)13-14(11)6-8-1-2-8/h8,12,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHQKOLQUNIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CNCCC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of 204.27 g/mol. Its structure features a bicyclic pyrazolo-pyridine framework that may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
CAS NumberNot specified
Purity≥95%

Synthesis

The synthesis of (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves multi-step organic reactions. The cyclization reactions integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Optimizing yield and purity while adhering to green chemistry principles is crucial in these synthetic routes.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, related pyrazolo compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study:
A study published in Journal of Medicinal Chemistry reported that a related pyrazolo compound inhibited glioma cell viability by inducing cell death through multiple mechanisms including activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .

Anti-inflammatory Effects

Compounds within this chemical class have also shown promising anti-inflammatory properties. Research indicates that they can modulate inflammatory responses by inhibiting key enzymes involved in pro-inflammatory signaling pathways.

Case Study:
In a preclinical model of inflammation, a structurally analogous compound exhibited potent anti-inflammatory activity with a significant reduction in inflammatory markers . The ED50 values were notably low, indicating high potency.

Pharmacological Studies

Pharmacological evaluations of similar compounds suggest that they possess low cytotoxicity while maintaining efficacy against target diseases. This balance is critical for developing safe therapeutic agents.

Study FocusKey Findings
Anticancer ActivityInhibition of glioma cell proliferation
Anti-inflammatorySignificant reduction in inflammatory markers
CytotoxicityLow cytotoxicity observed in vitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

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